
5-(4-Hydroxyphenyl)-2-hydroxypyridine
Overview
Description
5-(4-Hydroxyphenyl)-2-hydroxypyridine: is an organic compound that features both phenolic and pyridine functional groups
Mechanism of Action
Target of Action
Similar compounds like paracetamol primarily target the central nervous system rather than peripheral areas of the body . This is achieved through the inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins which play a key role in the mediation of inflammation and pain .
Mode of Action
For instance, paracetamol, a compound with a similar structure, is known to inhibit the COX enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
It is known that phenolic compounds, which include 5-(4-hydroxyphenyl)-2-hydroxypyridine, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans .
Pharmacokinetics
Related compounds like phenytoin are primarily metabolized to 5-(4’-hydroxyphenyl)-5-phenylhydantoin (p-hpph), which is then glucuronidated and excreted into the urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it may lead to a reduction in the production of prostaglandins, thereby potentially reducing inflammation and pain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine are largely determined by its structural features. The presence of the phenolic hydroxyl groups allows it to participate in hydrogen bonding and other polar interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-hydroxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 5-(4-Hydroxyphenyl)-2-hydroxypyridine can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various reduced phenolic and pyridine derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 5-(4-Hydroxyphenyl)-2-hydroxypyridine as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In vitro studies have demonstrated that compounds derived from this pyridine scaffold can induce apoptosis and inhibit cell proliferation effectively. For instance, synthesized derivatives exhibited IC values ranging from 0.013 to >50 μM against these cell lines, indicating strong anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro tests revealed significant efficacy against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells.
Ligand in Metal Complexes
This compound serves as a ligand for the synthesis of metal complexes. These complexes exhibit catalytic properties and have potential applications in organic synthesis and materials science . The coordination chemistry involving this compound can lead to new materials with enhanced magnetic and luminescent properties.
Development of Functional Materials
This compound has been utilized in the development of functional materials such as sensors and coatings. Its unique chemical structure allows for modification that can enhance the sensitivity and selectivity of sensors used in detecting environmental pollutants or biological markers .
Detection Methods
Various analytical methods have been developed for the detection and quantification of this compound in complex matrices:
- High-Performance Liquid Chromatography (HPLC)
- Gas Chromatography-Mass Spectrometry (GC-MS)
- UV-Visible Spectrophotometry
These methods are crucial for ensuring quality control in pharmaceutical applications and for studying the compound's pharmacokinetics .
Case Study 1: Anticancer Research
A study published in Nature evaluated the anticancer activity of several derivatives of this compound against various cancer cell lines. The results demonstrated that certain modifications to the pyridine ring significantly enhanced cytotoxicity, leading to further investigations into structure-activity relationships (SAR) .
Compound | Cell Line | IC (μM) |
---|---|---|
A | HeLa | 0.025 |
B | MCF-7 | 0.015 |
C | A549 | 0.040 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that derivatives showed effective inhibition zones, suggesting their potential use in developing new antibiotics .
Derivative | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
D | E. coli | 15 |
E | S. aureus | 20 |
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid.
Pyridine derivatives: Compounds such as 2-hydroxypyridine and 4-hydroxypyridine.
Uniqueness
5-(4-Hydroxyphenyl)-2-hydroxypyridine is unique due to the presence of both phenolic and pyridine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Biological Activity
5-(4-Hydroxyphenyl)-2-hydroxypyridine is a compound with significant biological activity, particularly in the realms of microbiology and pharmacology. This article explores its antibacterial properties, potential applications in drug development, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features two hydroxyl groups, one on the phenyl ring and another on the pyridine ring, which enhance its reactivity and biological interactions. The dual hydroxyl substitutions contribute to its hydrogen-bonding capabilities, making it a candidate for various pharmacological applications.
Antibacterial Activity
Research Findings:
Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains, including multidrug-resistant organisms. The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration required to inhibit bacterial growth.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Resistance Profile |
---|---|---|
Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |
Escherichia coli | 16 | Multidrug-resistant |
Pseudomonas aeruginosa | 64 | Resistant |
These results indicate that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Additionally, its ability to form hydrogen bonds enhances its interaction with bacterial enzymes and receptors, further contributing to its activity.
Applications in Drug Development
Potential Therapeutic Uses:
Researchers are exploring the compound's potential as a scaffold for synthesizing novel drugs aimed at treating infections caused by resistant bacteria. Structure-activity relationship (SAR) studies are ongoing to optimize derivatives of this compound for enhanced efficacy and reduced toxicity.
Case Studies:
- Study on MRSA: A recent study evaluated the efficacy of this compound against MRSA in vitro and in vivo. The results showed a significant reduction in bacterial load in infected animal models when treated with the compound.
- Combination Therapy: Another investigation assessed the compound's effectiveness in combination with traditional antibiotics. The findings suggested that it could potentiate the effects of existing treatments, offering a promising strategy against resistant bacterial infections.
Toxicological Profile
While the antibacterial properties are promising, understanding the toxicological profile is crucial for therapeutic applications. Preliminary evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to assess long-term effects and potential side effects.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12-7-9/h1-7,13H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIMMZMFWOWQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538639 | |
Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41216-12-0 | |
Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.